molecular formula C9H12BrNO B8750200 2-(2-Bromo-3-methylphenylamino)ethanol

2-(2-Bromo-3-methylphenylamino)ethanol

Cat. No. B8750200
M. Wt: 230.10 g/mol
InChI Key: FLCLBGRDUPCKPT-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

To a 50-mL RBF was added 2-bromo-N-(2-(tert-butyldimethylsilyloxy)ethyl)-3-methylaniline (1.43 g, 4.15 mmol) and THF (10 mL). A solution of TBAF (1.0M in THF; 4.98 mL, 4.98 mmol) was added dropwise at RT. The reaction mixture was allowed to stir for 1.5 h at RT. The solvent was removed under reduced pressure. The remaining residue was purified by flash chromatography (5-60% EtOAc/hexanes). 2-(2-Bromo-3-methylphenylamino)ethanol was isolated as a clear yellow oil.
Name
2-bromo-N-(2-(tert-butyldimethylsilyloxy)ethyl)-3-methylaniline
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.98 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:3]=1[NH:4][CH2:5][CH2:6][O:7][Si](C(C)(C)C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[Br:1][C:2]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:3]=1[NH:4][CH2:5][CH2:6][OH:7] |f:1.2|

Inputs

Step One
Name
2-bromo-N-(2-(tert-butyldimethylsilyloxy)ethyl)-3-methylaniline
Quantity
1.43 g
Type
reactant
Smiles
BrC1=C(NCCO[Si](C)(C)C(C)(C)C)C=CC=C1C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.98 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 1.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining residue was purified by flash chromatography (5-60% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.